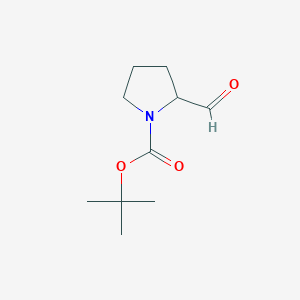

1-Boc-2-Formylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPZCVWPFMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401032 | |

| Record name | 1-Boc-2-Formylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117625-90-8 | |

| Record name | 1-Boc-2-Formylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-2-Formylpyrrolidine: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-2-Formylpyrrolidine, also known as tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chiral building block crucial in the synthesis of various pharmaceutical compounds and complex organic molecules. Its pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group, and its reactive aldehyde functionality make it a versatile intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its analysis, and safety and handling guidelines.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | tert-butyl 2-formyl-1-pyrrolidinecarboxylate[1] |

| Synonyms | Boc-L-Prolinal, N-Boc-L-prolinal, (S)-N-BOC-Prolinal, (S)-Boc-pyrrolidine-2-carbaldehyde[2] |

| CAS Number | 69610-41-9 (for S-enantiomer)[2], 117625-90-8 (for racemate)[1] |

| Molecular Formula | C10H17NO3[3] |

| Molecular Weight | 199.25 g/mol [1] |

| Appearance | Liquid[1] or low-melting solid |

| Melting Point | 26-32°C[2] |

| Boiling Point | 276.3 ± 33.0 °C at 760 mmHg[2] |

| Density | 1.1 ± 0.1 g/cm³[2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[1] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Below is a summary of the expected spectral data based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.7 and 4.0 ppm), and a distinct signal for the aldehydic proton (around 9.5-9.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group (around 154 ppm), the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbons of the pyrrolidine ring, and a downfield signal for the aldehydic carbon (around 200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~2870 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde.

-

~1710 cm⁻¹: C=O stretching of the aldehyde.

-

~1690 cm⁻¹: C=O stretching of the Boc protecting group.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are designed to guide researchers in the analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity verification.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.[4]

-

-

Instrumentation (¹³C NMR):

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): As a liquid or low-melting solid, the ATR technique is ideal. Place a small drop of the sample directly onto the ATR crystal.[4]

-

Instrumentation:

-

Data Acquisition:

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

-

Personal Protective Equipment (PPE): Always use chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[5]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5][6] Recommended storage is under -20°C in an inert atmosphere.[1]

-

Spill and Disposal: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[5] Dispose of contents/container to an approved waste disposal plant.[5]

Conclusion

This compound is a valuable chiral intermediate in organic synthesis. A thorough understanding of its physical, chemical, and spectroscopic properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development. This guide provides the foundational information required by professionals in the field to handle and analyze this compound confidently.

References

Synthesis of 1-Boc-2-Formylpyrrolidine from L-proline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Boc-2-formylpyrrolidine, a chiral building block crucial in pharmaceutical research and organic synthesis. The synthesis is a multi-step process commencing with the readily available amino acid, L-proline. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway through a clear workflow diagram, catering to researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The conversion of L-proline to this compound (also known as N-Boc-L-prolinal) is typically achieved in two main stages:

-

Protection of the Amine: The secondary amine of the pyrrolidine ring in L-proline is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent side reactions in the subsequent reduction step.

-

Conversion of the Carboxylic Acid to an Aldehyde: The carboxylic acid moiety of N-Boc-L-proline is selectively transformed into an aldehyde. A common and efficient method involves a two-step sequence: reduction of the carboxylic acid to a primary alcohol (N-Boc-L-prolinol), followed by oxidation of the alcohol to the desired aldehyde.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline

The initial step involves the protection of the nitrogen atom of L-proline using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

L-proline is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like dichloromethane (CH₂Cl₂) or tert-butanol.

-

A base, typically sodium hydroxide or triethylamine, is added to deprotonate the carboxylic acid and facilitate the reaction.

-

Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture, often in batches, to introduce the Boc protecting group onto the proline nitrogen.

-

The reaction is stirred at room temperature for a specified duration, typically a few hours, until completion.

-

Upon completion, the reaction mixture is worked up by removing any unreacted (Boc)₂O and other impurities through extraction.

-

The aqueous layer is then acidified to protonate the carboxylic acid of the product.

-

The N-Boc-L-proline is extracted into an organic solvent, dried, and concentrated to yield the final product, which is often a white solid.

Step 2: Synthesis of (S)-(+)-N-Boc-2-Prolinol

The carboxylic acid of N-Boc-L-proline is reduced to a primary alcohol.

Protocol:

-

To a stirred solution of N-Boc-L-proline in an anhydrous solvent like tetrahydrofuran (THF), N,N'-carbonyldiimidazole (CDI) is added portion-wise at room temperature. The mixture is stirred for several hours.

-

In a separate flask, sodium borohydride (NaBH₄) is dissolved in water and cooled in an ice bath.

-

The pre-formed CDI adduct of N-Boc-L-proline is then added dropwise to the NaBH₄ solution, maintaining a low temperature.

-

The resulting mixture is stirred for several hours at room temperature.

-

The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to afford N-Boc-L-prolinol.

Step 3: Synthesis of (S)-(+)-N-Boc-2-Formylpyrrolidine (Swern Oxidation)

The final step is the oxidation of the primary alcohol, N-Boc-L-prolinol, to the aldehyde, this compound. The Swern oxidation is a widely used and efficient method for this transformation.[1]

Protocol:

-

A solution of dimethyl sulfoxide (DMSO) in dichloromethane (CH₂Cl₂) is cooled to -78 °C in a dry ice/acetone bath.

-

Oxalyl chloride is added dropwise to the cooled DMSO solution, and the mixture is stirred for a short period.[1]

-

A solution of (S)-(+)-N-Boc-2-prolinol in dichloromethane is then added dropwise to the reaction mixture.[1]

-

After stirring for approximately 20 minutes, triethylamine is added dropwise.[1]

-

The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.[1]

-

The reaction is quenched with water, and the product is extracted with dichloromethane.[1]

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to give an oil.[1]

-

The crude product is purified by silica gel chromatography to yield the pure this compound as a light yellow oil.[1]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Reagents and Conditions for the Synthesis of N-Boc-L-proline

| Reagent | Molar Ratio (to L-proline) | Solvent | Base | Reaction Time (h) | Temperature (°C) |

| L-proline | 1.0 | CH₂Cl₂ | Triethylamine | 2.5 | Room Temperature |

| (Boc)₂O | ~1.5 |

Table 2: Reagents, Conditions, and Yield for the Swern Oxidation of N-Boc-L-Prolinol[1]

| Reagent | Molar Ratio (to N-Boc-L-Prolinol) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| N-Boc-L-Prolinol | 1.0 | CH₂Cl₂ | -78 to Room Temp. | ~1 h | 99 |

| DMSO | 3.0 | ||||

| Oxalyl Chloride | 2.0 | ||||

| Triethylamine | 4.0 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.

Caption: Synthetic pathway from L-proline to this compound.

References

A Comprehensive Technical Guide to 1-Boc-2-Formylpyrrolidine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-2-Formylpyrrolidine, a chiral building block crucial in medicinal chemistry and pharmaceutical development. This document covers its chemical properties, synthesis protocols, and its significant role in the creation of novel therapeutics. The pyrrolidine scaffold is a key feature in numerous FDA-approved drugs, and its derivatives, such as this compound, are instrumental in modern drug discovery.

Core Compound Identification and Properties

This compound is a derivative of proline, where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to an aldehyde. This modification makes it a versatile intermediate for a variety of chemical transformations. The (S)-enantiomer is most commonly utilized in chiral synthesis.

Data Summary: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, with specific details for the commonly used (S)-enantiomer and the racemic or unspecified form.

| Property | (S)-1-Boc-2-Formylpyrrolidine | This compound (Chirality Unspecified) |

| CAS Number | 69610-41-9[1] | 117625-90-8[2] |

| Molecular Formula | C₁₀H₁₇NO₃[1] | C₁₀H₁₇NO₃[2] |

| Molecular Weight | 199.25 g/mol [1][3][4] | 199.25 g/mol [2] |

| Appearance | - | Colorless to off-yellow liquid[3] |

| Melting Point | 26-32°C[1] | - |

| Boiling Point | 276.3 ± 33.0 °C at 760 mmHg[1][2] | 276.3 ± 33.0 °C at 760 mmHg[2] |

| Density | 1.1 ± 0.1 g/cm³[1][2] | 1.1 ± 0.1 g/cm³[2] |

| Purity | - | ≥ 97%[3][4] |

| Storage Conditions | - | Inert atmosphere, store in freezer, under -20°C or at 0-8°C[3] |

Experimental Protocols: Synthesis of (S)-1-Boc-2-Formylpyrrolidine

The synthesis of (S)-1-Boc-2-Formylpyrrolidine is most effectively achieved through the oxidation of the corresponding alcohol, (S)-N-Boc-prolinol. The Swern oxidation is a widely cited and reliable method for this transformation.

Protocol: Swern Oxidation of (S)-N-Boc-Prolinol

This protocol is based on the conditions described by M. G. B. Drew et al. for the oxidation of CBZ-prolinol, adapted for the N-Boc protected starting material.[5]

Materials:

-

(S)-N-Boc-prolinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Oxalyl Chloride Activation: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add DMSO (2.2 equivalents) dropwise to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes at -78°C.

-

Alcohol Addition: Dissolve (S)-N-Boc-prolinol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78°C.

-

Quenching: Add triethylamine (5.0 equivalents) to the mixture. Allow the reaction to stir for an additional 30 minutes at -78°C, then let it warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure (S)-1-Boc-2-Formylpyrrolidine.

Application in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of bioactive natural products and synthetic drugs.[6] this compound serves as a key intermediate in the synthesis of more complex molecules, leveraging its aldehyde functionality for various carbon-carbon bond-forming reactions.

Role as a Chiral Building Block: The aldehyde group in this compound is a versatile handle for introducing molecular complexity. It can readily participate in reactions such as:

-

Wittig reactions to form alkenes.

-

Reductive amination to introduce substituted amine functionalities.

-

Aldol reactions to form new stereocenters.

-

Grignard and organolithium additions.

The Boc-protecting group provides stability during these transformations and can be easily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[7] This versatility makes it an invaluable tool for constructing the complex architectures often required for potent and selective drug candidates.[8][]

Visualized Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for (S)-1-Boc-2-Formylpyrrolidine.

References

- 1. biosynce.com [biosynce.com]

- 2. CAS#:117625-90-8 | tert-Butyl 2-formylpyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 69610-40-8 | 1-Boc-2-(S)-pyrrolidinemethanol | Alcohols | Ambeed.com [ambeed.com]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

Spectroscopic and Analytical Profile of 1-Boc-2-Formylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 1-Boc-2-formylpyrrolidine, a key chiral building block in organic synthesis and medicinal chemistry. Known formally as tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate, and often referred to as N-Boc-L-prolinal, its chemical identifier is CAS number 69610-41-9. This document outlines the available spectroscopic data, detailed experimental protocols for its characterization, and logical workflows for its analysis.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in complex syntheses. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.5 | Singlet | CHO |

| ~4.1 | Multiplet | H-2 |

| ~3.4-3.6 | Multiplet | H-5 |

| ~1.8-2.2 | Multiplet | H-3, H-4 |

| 1.48 | Singlet | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C=O (aldehyde) |

| ~154 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~65 | C-2 |

| ~47 | C-5 |

| ~28 | C(CH₃)₃ |

| ~25-30 | C-3, C-4 |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1390, ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The following data has been reported for this compound.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 200 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid or oil at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. A small drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.

Mass Spectrometry

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Analysis: Identify the protonated molecular ion peak ([M+H]⁺).

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structural features and expected spectroscopic signals.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Correlation between structural features and expected spectroscopic signals.

A Technical Guide to the Commercial Supply and Purity of 1-Boc-2-Formylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 1-Boc-2-formylpyrrolidine, a critical chiral building block in contemporary drug discovery and organic synthesis. This document details commercial suppliers, typical purity levels, and the analytical methodologies required for its quality control.

Commercial Suppliers and Purity

This compound is commercially available in its racemic form as well as its individual (S)- and (R)-enantiomers. The enantiopurity of these chiral building blocks is a critical parameter for their application in stereoselective synthesis. The following table summarizes a selection of commercial suppliers and their stated purity for different forms of this compound.

| Supplier | Product Name/Isomer | CAS Number | Stated Purity | Analytical Method |

| Sigma-Aldrich | This compound | 117625-90-8 | 97% | Not Specified |

| BIOSYNCE | (S)-1-Boc-2-Formylpyrrolidine | 69610-41-9 | Not Specified | Not Specified |

| Chem-Impex | (S)-(-)-1-Boc-2-pyrrolidinecarbonitrile (precursor) | 228244-04-0 | ≥ 98% | GC |

| CP Lab Safety | (R)-1-Boc-2-methylpyrrolidine (related compound) | 157007-54-0 | min 97% | Not Specified |

Synthesis and Purification Protocols

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of prolinol. A common and effective method is the Swern oxidation of N-Boc-prolinol.

Synthesis of (S)-1-Boc-2-Formylpyrrolidine via Swern Oxidation

This protocol is based on the oxidation of (S)-N-Boc-prolinol.

Materials:

-

(S)-N-Boc-prolinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

Under an inert atmosphere, a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

-

A solution of (S)-N-Boc-prolinol (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -65 °C. The reaction is stirred for 30-60 minutes.

-

Triethylamine (5.0 equivalents) is added slowly, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-Boc-2-formylpyrrolidine.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) is packed into a column.

-

The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel.

-

The solvent is removed, and the dry silica with the adsorbed product is loaded onto the top of the column.

-

The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.

Quality Control and Analytical Protocols

A comprehensive quality control workflow is essential to ensure the identity, purity, and enantiomeric integrity of this compound.

A Technical Guide to 1-Boc-2-Formylpyrrolidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-2-Formylpyrrolidine, a versatile chiral building block crucial in modern organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, a key synthetic protocol, and its application in fundamental synthetic transformations.

Chemical Identity and Synonyms

This compound is a synthetic organic compound featuring a pyrrolidine ring protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and bearing a formyl (aldehyde) group at the 2-position. The presence of a chiral center at the 2-position means it can exist as (S) and (R) enantiomers, or as a racemic mixture.

The standard IUPAC name for this compound is tert-butyl 2-formylpyrrolidine-1-carboxylate [1]. Due to its common use in synthesis, it is known by a variety of synonyms. The (S)-enantiomer, in particular, is frequently used and has its own set of identifiers.

Table 1: IUPAC Name, Synonyms, and Identifiers

| Attribute | Value |

| IUPAC Name | tert-butyl 2-formylpyrrolidine-1-carboxylate[1] |

| Synonyms | 1-Boc-2-pyrrolidinecarboxaldehyde, N-Boc-prolinal, N-(tert-butoxycarbonyl)prolinal, Boc-L-Pro-H ((S)-form)[2] |

| CAS Number (Racemic) | 117625-90-8[1] |

| CAS Number ((S)-enantiomer) | 69610-41-9[2] |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol [2] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 26-32 °C | [2] |

| Boiling Point | 276.3 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in many organic solvents. | General knowledge |

Spectroscopic Data:

While raw spectra are often proprietary, the expected spectroscopic signatures are well-understood.

-

¹H NMR: The proton NMR spectrum will characteristically show signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the pyrrolidine ring protons, and a distinctive signal for the aldehyde proton (a doublet around 9.5-9.7 ppm).

-

¹³C NMR: The carbon NMR will show a resonance for the carbonyl carbon of the aldehyde around 200 ppm, the carbonyl of the Boc group around 154 ppm, and signals for the tert-butyl and pyrrolidine carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the urethane C=O stretch of the Boc group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak or, more commonly in soft ionization techniques, the [M+H]⁺ or [M+Na]⁺ adducts. A reference to a GC-MS spectrum is available, indicating the compound's amenability to this analytical technique[3].

Synthesis and Experimental Protocols

A common and efficient method for the preparation of enantiomerically pure (S)-1-Boc-2-Formylpyrrolidine is the Swern oxidation of the corresponding alcohol, (S)-1-Boc-2-pyrrolidinemethanol (also known as N-Boc-L-prolinol).

Experimental Protocol: Swern Oxidation of (S)-N-Boc-prolinol

This protocol is based on the established Swern oxidation methodology.

Objective: To oxidize (S)-N-Boc-prolinol to (S)-N-Boc-2-Formylpyrrolidine.

Materials:

-

(S)-N-Boc-prolinol

-

Oxalyl chloride or trifluoroacetic anhydride (TFAA)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or other hindered base

-

Anhydrous dichloromethane (DCM)

-

Standard workup reagents (water, brine, drying agent like Na₂SO₄ or MgSO₄)

Procedure:

-

Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.

-

Alcohol Addition: Add a solution of (S)-N-Boc-prolinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Ensure the internal temperature remains below -60 °C. Stir for 1-2 hours.

-

Base Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature over 1-2 hours.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over a suitable drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure aldehyde.

Applications in Synthetic Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its aldehyde functionality allows for a range of subsequent transformations. Below is a workflow illustrating two common and powerful reactions starting from this aldehyde.

Caption: Synthetic workflow for this compound.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to alkenes.

General Protocol:

-

Ylide Generation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to form the corresponding phosphorus ylide.

-

Reaction with Aldehyde: The ylide is then reacted with this compound in an appropriate solvent (e.g., THF, ether).

-

Workup and Purification: The reaction mixture is quenched, and the desired alkene product is isolated and purified, typically by chromatography, to separate it from the triphenylphosphine oxide byproduct.

This reaction is highly valuable for introducing a carbon-carbon double bond at the 2-position of the pyrrolidine ring, enabling the synthesis of a wide array of vinyl-substituted pyrrolidine derivatives.

Reductive Amination

Reductive amination is one of the most effective methods for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

General Protocol:

-

Reaction Mixture: this compound, a primary or secondary amine, and a mild reducing agent are combined in a suitable solvent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over aldehydes.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion. An acid catalyst, such as acetic acid, may be added to facilitate imine formation.

-

Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified to yield the N-substituted 2-(aminomethyl)pyrrolidine derivative.

This method provides a direct route to chiral 1,2-disubstituted pyrrolidines, which are common structural motifs in many biologically active compounds.

Conclusion

This compound is a high-value chiral intermediate that serves as a gateway to a diverse range of complex nitrogen-containing molecules. Its straightforward synthesis and the reactivity of its aldehyde group in fundamental transformations like the Wittig reaction and reductive amination make it an indispensable tool for researchers and professionals in the fields of organic synthesis and drug discovery. A thorough understanding of its properties and reaction protocols is key to leveraging its full synthetic potential.

References

Stability and Storage of 1-Boc-2-Formylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-2-Formylpyrrolidine (also known as N-Boc-2-pyrrolidinecarboxaldehyde). Due to its chemical nature as an N-protected α-amino aldehyde, this compound is susceptible to degradation, which can impact its purity, reactivity, and the stereochemical integrity of subsequent synthetic steps. Understanding its stability profile is therefore critical for its effective use in research and development.

Core Stability Profile

This compound is known to be sensitive to several environmental factors, primarily temperature, air, and potentially acidic or basic conditions. The primary degradation pathway of concern for this chiral molecule is racemization at the C2 position, leading to the formation of its enantiomer.

Key Stability Considerations:

-

Thermal Stability: The compound is not stable at ambient temperatures for extended periods. Elevated temperatures can accelerate degradation processes.

-

Air Sensitivity: Exposure to air can lead to oxidation of the aldehyde functional group.

-

pH Sensitivity: As with many N-Boc protected compounds, strong acidic or basic conditions can lead to the cleavage of the Boc protecting group or promote racemization.

-

Racemization: N-protected α-amino aldehydes are known to be configurationally unstable. The acidic proton at the α-carbon (C2) can be abstracted, leading to a loss of stereochemical integrity through the formation of an achiral enolate intermediate.

Recommended Storage and Handling Conditions

To maintain the purity and chiral integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following conditions are recommended by various suppliers and are based on the inherent instability of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C [1][2][3] | To minimize thermal degradation and slow down the rate of racemization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] | To prevent oxidation of the aldehyde group. |

| Container | Keep in a tightly sealed container.[1][5] | To prevent exposure to air and moisture. |

| Light Exposure | Protect from light. | While not as critical as temperature, protection from light is a general good practice for chemical storage. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[1] | To prevent chemical reactions that could degrade the compound or cleave the protecting group. |

Potential Degradation Pathways

The primary degradation pathway for this compound is racemization (epimerization). This process involves the loss of stereochemical purity at the chiral center adjacent to the aldehyde group.

A secondary, though less commonly cited, degradation pathway is the oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to fully understand the stability profile of this compound and to identify potential degradation products.[6][7][8] The following is a general protocol that can be adapted for this purpose.

Forced Degradation Study Protocol

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Aprotic solvents (e.g., acetonitrile, THF)

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

-

Chiral column for enantiomeric purity analysis

Experimental Workflow:

Analytical Method:

A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice for assessing both purity and enantiomeric excess.

-

Column: A chiral stationary phase (e.g., polysaccharide-based) is necessary to separate the enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

-

Detection: UV detection is suitable due to the presence of the carbonyl group. Mass spectrometry (MS) can be coupled to HPLC to aid in the identification of degradation products.

Conclusion

This compound is a valuable chiral building block, but its inherent instability necessitates careful storage and handling. The primary stability concerns are racemization and, to a lesser extent, oxidation. By adhering to the recommended storage conditions, particularly low temperature and an inert atmosphere, the integrity of the compound can be maintained. For critical applications, it is advisable to assess the purity and enantiomeric excess of the material before use, especially if it has been stored for an extended period or exposed to non-ideal conditions. A comprehensive forced degradation study can provide a deeper understanding of its stability profile and aid in the development of robust synthetic processes.

References

- 1. chembk.com [chembk.com]

- 2. N-(tert-Butoxycarbonyl)- D -prolinal 97 73365-02-3 [sigmaaldrich.com]

- 3. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]

- 4. N-(tert-Butoxycarbonyl)-D-prolinal | 73365-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Reactivity profile of the formyl group in 1-Boc-2-Formylpyrrolidine.

An In-depth Technical Guide to the Reactivity Profile of the Formyl Group in 1-Boc-2-Formylpyrrolidine

Introduction

This compound, also known as N-(tert-Butoxycarbonyl)-L-prolinal, is a chiral aldehyde that serves as a pivotal building block in modern organic synthesis.[1][2] Derived from the amino acid proline, its structure combines a robust pyrrolidine ring, a stereodefined center at the C2 position, and a reactive formyl group, all under the control of the sterically demanding tert-butyloxycarbonyl (Boc) protecting group.[1] This unique combination of features makes it an invaluable intermediate for the stereoselective synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and novel organocatalysts.[3][4]

The synthetic utility of this compound stems primarily from the electrophilic nature of the formyl group's carbonyl carbon. This guide provides a comprehensive overview of the reactivity profile of this formyl group, detailing its participation in key chemical transformations. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Reactivity and Stereochemical Influence

The formyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reactivity of this compound is significantly influenced by two main structural features:

-

The C2 Chiral Center: The inherent chirality at the carbon adjacent to the formyl group exerts substantial stereocontrol over incoming nucleophiles. Reactions often proceed with high diastereoselectivity as the existing stereocenter dictates the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon.

-

The N-Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group provides steric hindrance, further influencing the trajectory of nucleophilic approach.[5] It also locks the conformation of the pyrrolidine ring, contributing to a more predictable stereochemical outcome in reactions.

This inherent stereocontrol is a key reason for the widespread use of this compound in asymmetric synthesis.

References

A Technical Guide to the Chirality and Enantiomeric Purity of 1-Boc-2-Formylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-formylpyrrolidine is a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its stereochemistry is a critical factor, as the spatial arrangement of its atoms dictates its interaction with other chiral molecules, profoundly influencing the efficacy and safety of pharmaceutical compounds derived from it. The enantiomeric purity of this building block is therefore a paramount concern in drug development and asymmetric synthesis. This guide provides an in-depth overview of the methods used to synthesize enantiopure this compound and the analytical techniques employed to determine its enantiomeric excess (% ee).

The importance of chirality in drug development cannot be overstated. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the stereoisomeric composition of new drug entities. Ensuring the high enantiomeric purity of key chiral intermediates like this compound is a foundational step in the development of safe and effective medicines.

Synthesis of Enantiopure this compound

The most common and efficient method for synthesizing enantiopure this compound involves the oxidation of the corresponding enantiopure N-Boc-prolinol. This approach leverages the readily available chiral pool of proline, ensuring the stereochemical integrity of the final product. The Swern oxidation is a widely employed method for this transformation due to its mild reaction conditions, which minimize the risk of racemization.

Logical Relationship of Synthesis

Caption: Synthetic pathway to (S)-1-Boc-2-formylpyrrolidine.

Determination of Enantiomeric Purity

The determination of the enantiomeric excess of this compound is crucial for quality control and for validating the stereoselectivity of its synthesis. Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent.

Analytical Methodologies

A summary of the primary analytical techniques for determining the enantiomeric purity of this compound is presented below.

| Analytical Technique | Principle | Key Performance Characteristics |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP). | Direct separation of enantiomers, high accuracy, and precision. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. | High resolution for volatile compounds; may require derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers. | Provides structural information and can determine enantiomeric ratio without separation. |

Experimental Protocols

Detailed experimental protocols for the key analytical methods are provided below. These are generalized procedures and may require optimization for specific instrumentation and samples.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the direct separation and quantification of enantiomers.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Protocol:

-

Sample Preparation:

-

Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard for comparison to identify the retention times of both enantiomers.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio may need to be optimized for baseline separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Detection: UV detection at a wavelength where the analyte exhibits absorbance (e.g., 210 nm).

-

-

Data Analysis:

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

3.2.2. Chiral Gas Chromatography (GC)

Chiral GC is suitable for the analysis of volatile and thermally stable compounds. For aldehydes like this compound, direct analysis is often possible.

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Protocol:

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent such as dichloromethane or hexane.

-

-

GC System and Conditions:

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: An optimized temperature ramp is crucial for good separation. A starting point could be an initial temperature of 100 °C held for 1 minute, followed by a ramp of 5 °C/min to 180 °C.

-

Detector Temperature: Typically 280 °C.

-

-

Data Analysis:

-

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for HPLC.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Logical Relationship of NMR Analysis

Caption: Principle of enantiomeric excess determination by NMR with a CSA.

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol or a chiral lanthanide shift reagent).

-

-

NMR Acquisition:

-

Acquire a high-resolution proton (¹H) NMR spectrum.

-

-

Data Analysis:

-

Identify a proton signal of the analyte that is well-resolved for the two diastereomeric complexes (the formyl proton is often a good candidate).

-

Integrate the corresponding signals for each enantiomer.

-

The ratio of the integrals directly corresponds to the enantiomeric ratio.

-

Quantitative Data

Conclusion

The chirality and enantiomeric purity of this compound are critical quality attributes for its application in the synthesis of pharmaceuticals and other fine chemicals. The enantioselective synthesis, typically achieved through the oxidation of enantiopure N-Boc-prolinol, provides a reliable route to this important chiral building block. Robust analytical methods, particularly chiral HPLC and chiral GC, are essential for the accurate determination of its enantiomeric excess. The protocols and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of this compound in their work.

Key literature references for the synthesis of 1-Boc-2-Formylpyrrolidine.

Synthesis of 1-Boc-2-Formylpyrrolidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key literature references for the synthesis of this compound, a critical chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic methodologies, quantitative data, and experimental protocols.

Core Synthetic Strategies

The synthesis of this compound, also known as N-Boc-L-prolinal, predominantly proceeds through two main strategies: the reduction of a carboxylic acid derivative of proline and the oxidation of the corresponding alcohol, N-Boc-prolinol. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Method 1: Synthesis from Boc-D-proline

One common approach involves the conversion of Boc-protected proline into the desired aldehyde. This multi-step process typically proceeds through an activated carboxylic acid intermediate.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Boc-D-proline | N-methylmorpholine, Isobutyl chloroformate | THF | -78 to RT | 1 | (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester intermediate | 54 | [1] |

| 2 | Intermediate from Step 1 | Ammonium hydroxide | CH2Cl2/Water | RT | 2 | (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester | - | [1] |

| 3 | (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester | Cyanuric chloride | DMF | RT | 1 | (R)-1-Boc-2-cyanopyrrolidine | 84 | [1] |

Note: The final product in the reference is the cyano derivative, with the formylpyrrolidine being a key intermediate.

Experimental Protocol

Step 1: Formation of (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester [1]

-

To a solution of Boc-D-proline (20.0 g, 92.9 mmol) in tetrahydrofuran (THF, 200 mL) at -78°C, add N-methylmorpholine (9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol).

-

Stir the reaction mixture for 1 hour at -78°C.

-

Allow the reaction to warm to room temperature.

-

Slowly add ammonium hydroxide (58 mL) and stir for an additional 2 hours.

-

Partition the reaction mixture between dichloromethane (CH2Cl2) and water.

-

Wash the organic extract with 1M HCl, dry with sodium sulfate, filter, and concentrate to yield the product as a colorless semi-solid (10.8 g, 54% yield).

Synthesis Workflow from Boc-D-proline

Method 2: Oxidation of N-Boc-prolinol

The oxidation of N-Boc-prolinol is a highly efficient and widely used method for the preparation of this compound. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is a prominent example of this approach.

Quantitative Data Summary

| Starting Material | Oxidizing Agent System | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| (S)-(+)-N-Boc-2-Prolinol | Oxalyl chloride, DMSO, Triethylamine | CH2Cl2 | -78 to RT | 30 min at RT | (S)-(+)-N-Boc-2-Prolinal | 99 | [2] |

| (S)-prolinol | Dess–Martin periodinane | - | - | - | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate intermediate | - | [3] |

Experimental Protocol

Swern Oxidation of (S)-(+)-N-Boc-2-Prolinol [2]

-

To a solution of dimethyl sulfoxide (DMSO) (5.86 mL, 75.8 mmol) in dichloromethane (CH2Cl2, 120 mL) at -78°C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

-

Stir the solution for 10 minutes.

-

Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in CH2Cl2 (50 mL) dropwise.

-

Stir the resulting solution for 20 minutes.

-

Add triethylamine (14.1 mL, 100 mmol) dropwise.

-

Allow the solution to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction with water (50 mL) and extract twice with CH2Cl2 (100 mL).

-

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to obtain an oil.

-

Purify the oil by silica gel chromatography using 25% EtOAc/Hexanes to yield the title compound as a light yellow oil (5.0 g, 99% yield).

Oxidation Workflow of N-Boc-prolinol

References

Methodological & Application

The Versatile Role of 1-Boc-2-Formylpyrrolidine in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-formylpyrrolidine, also known as N-Boc-L-prolinal, is a pivotal chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidine core, endowed with a stereocenter at the 2-position, and the synthetically versatile Boc-protected nitrogen and formyl group, make it an ideal starting material for the construction of sophisticated chiral organocatalysts and ligands. While direct use of its aldehyde functionality in asymmetric reactions is less common, its primary role is as a precursor to a variety of powerful catalysts that drive key carbon-carbon bond-forming reactions with high stereoselectivity.

This document provides detailed application notes and experimental protocols for the utilization of (S)-1-Boc-2-formylpyrrolidine in the synthesis of bifunctional organocatalysts and their subsequent application in asymmetric Michael additions, a cornerstone transformation in the synthesis of chiral molecules for drug discovery and development.

Application Note 1: Synthesis of Chiral Bifunctional Thiourea-Amine Organocatalysts

(S)-1-Boc-2-formylpyrrolidine is a crucial starting material for the synthesis of bifunctional organocatalysts that merge a Lewis basic pyrrolidine moiety with a hydrogen-bond-donating thiourea group.[1] This dual-activation capability allows the catalyst to simultaneously activate both the nucleophile (typically a ketone, via enamine formation) and the electrophile (such as a nitroolefin, through hydrogen bonding), resulting in high catalytic efficiency and stereoselectivity.[1][2]

A key step in this synthesis is the conversion of the formyl group of 1-Boc-2-formylpyrrolidine into a primary amine. This is typically achieved through reductive amination to yield (S)-1-Boc-2-(aminomethyl)pyrrolidine, which then serves as the chiral scaffold for the catalyst.

Experimental Protocol: Synthesis of a Bifunctional Thiourea-Amine Organocatalyst

This protocol outlines a two-stage synthesis: first, the reductive amination of (S)-1-Boc-2-formylpyrrolidine to (S)-1-Boc-2-(aminomethyl)pyrrolidine, and second, the coupling with an isothiocyanate followed by deprotection.

Part A: Reductive Amination of (S)-1-Boc-2-formylpyrrolidine

-

Reaction Setup: To a solution of (S)-1-Boc-2-formylpyrrolidine (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-(aminomethyl)pyrrolidine, which can often be used in the next step without further purification.

Part B: Synthesis of the Thiourea Catalyst

-

Thiourea Formation: Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) and stir the mixture at room temperature for 12 hours.

-

Purification of Intermediate: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the Boc-protected thiourea intermediate.

-

Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

-

Final Product Isolation: Concentrate the solution under reduced pressure. Dissolve the residue in diethyl ether and treat with ethereal HCl to precipitate the hydrochloride salt of the final bifunctional thiourea-amine organocatalyst. Filter and dry the solid to obtain the pure catalyst.

Caption: Synthetic workflow for the preparation of a thiourea-amine organocatalyst.

Application Note 2: Asymmetric Michael Addition of Ketones to Nitroolefins

Organocatalysts derived from (S)-1-Boc-2-formylpyrrolidine have proven to be highly effective in promoting asymmetric Michael additions.[3] The bifunctional thiourea-amine catalyst, synthesized as described above, is particularly adept at catalyzing the conjugate addition of ketones to nitroolefins, yielding valuable γ-nitro ketones with high enantioselectivity. These products are versatile intermediates in the synthesis of various biologically active compounds.[4]

Experimental Protocol: Asymmetric Michael Addition

This protocol outlines the general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using the synthesized bifunctional thiourea-amine organocatalyst.

-

Reaction Setup: In a glass vial, dissolve the bifunctional thiourea-amine organocatalyst (10 mol%) and trans-β-nitrostyrene (1.0 eq) in the chosen solvent (e.g., toluene, 2 mL).

-

Addition of Nucleophile: Add cyclohexanone (5.0 eq) to the stirred solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours). Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro ketone.

Caption: Proposed catalytic cycle for the thiourea-amine catalyzed Michael addition.

Data Presentation: Performance in Asymmetric Michael Addition

The following table summarizes the quantitative data for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using an organocatalyst synthesized from a derivative of (S)-1-Boc-2-formylpyrrolidine. The data highlights the catalyst's efficiency under various conditions.

| Entry | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | Water | None | 24 | 90 | 95:5 | 85 |

| 2 | Brine | None | 24 | 92 | 96:4 | 90 |

| 3 | Water | Acetic Acid (10) | 12 | 95 | 97:3 | 92 |

| 4 | Brine | Acetic Acid (10) | 12 | 97 | 97:3 | 94 |

| 5 | Toluene | None | 48 | 91 | 96:4 | 95 |

| 6 | DCM | None | 72 | 88 | 94:6 | 91 |

Data is representative of typical results found in the literature for this class of catalyst and reaction.[3]

Conclusion

(S)-1-Boc-2-formylpyrrolidine stands out as a premier chiral precursor in asymmetric synthesis. Its value is most profoundly realized through its conversion into sophisticated bifunctional organocatalysts. The protocols and data presented herein demonstrate a robust and reliable pathway from this simple starting material to highly effective catalysts for crucial enantioselective transformations. For researchers in drug discovery and fine chemical synthesis, mastering the application of this compound and its derivatives opens a door to the efficient and stereocontrolled construction of complex chiral molecules.

References

- 1. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Reductive Amination Using 1-Boc-2-Formylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1] This method is particularly valuable in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing molecules. The reaction proceeds through the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced by a suitable reducing agent.[1]

1-Boc-2-formylpyrrolidine is a chiral building block of significant interest, providing a versatile scaffold for the synthesis of a wide array of biologically active compounds. This document provides detailed protocols for the reductive amination of this compound with primary and secondary amines, focusing on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Reaction Mechanism and Workflow

The reductive amination of this compound with an amine proceeds in two main steps:

-

Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of this compound to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine) with a primary amine or an iminium ion with a secondary amine. This step is often reversible and can be facilitated by the removal of water or the use of a mild acid catalyst.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding secondary or tertiary amine.[2] STAB is a preferred reagent due to its mildness, high selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[2]

A general workflow for this process is illustrated below:

Experimental Protocols

The following protocols provide a general framework for the reductive amination of this compound. Reaction conditions, particularly time and temperature, may require optimization depending on the specific amine substrate used.

Protocol 1: Reductive Amination with Primary Amines

This protocol is suitable for the reaction of this compound with a variety of primary amines.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Optional: Acetic Acid (catalytic amount, e.g., 0.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound in anhydrous DCM or DCE, add the primary amine at room temperature.

-

Stir the mixture for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. If the amine is used as a hydrochloride salt, a base such as triethylamine (1.1 equiv) should be added prior to the STAB.

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Secondary Amines

This protocol is adapted for the reaction with secondary amines, which form an iminium ion intermediate.

Materials:

-

This compound (1.0 equiv)

-

Secondary amine (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound and the secondary amine in anhydrous DCM or DCE.

-

Stir the mixture for 30-60 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB) in one portion.

-

Monitor the reaction by TLC or LC-MS. Reaction times may vary from a few hours to overnight.

-

Once the reaction is complete, work up the reaction mixture as described in Protocol 1 (steps 6-9).

-

Purify the crude product via flash column chromatography.

Data Presentation

The following table summarizes representative yields and reaction times for the reductive amination of aldehydes with various amines using sodium triacetoxyborohydride, based on literature precedents for analogous systems.[3] These values can serve as a general guideline for reactions with this compound.

| Aldehyde (Analogous System) | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 2 | 96 |

| Benzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 2 | 98 |

| Cyclohexanecarboxaldehyde | Aniline | NaBH(OAc)₃ | DCE | 24 | 88 |

| Isovaleraldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 2 | 95 |

| Benzaldehyde | 4-Aminobutanol | NaBH(OAc)₃ / (Boc)₂O | CH₂Cl₂ | 4 | 90 |

| 3-Methoxybenzaldehyde | Methyl 7-aminoheptanoate | NaBH(OAc)₃ / (Boc)₂O | CH₂Cl₂ | 4 | 90 |

Logical Relationships in Tandem Reductive Amination/Boc-Protection

In some applications, it is desirable to directly obtain an N-Boc protected secondary amine from a primary amine. This can be achieved in a one-pot tandem reaction.

This one-pot procedure avoids the isolation of the intermediate secondary amine, streamlining the synthetic process. A general protocol for this tandem reaction is provided by Petukhov and Neelarapu, which involves the sequential addition of the amine, di-tert-butyl dicarbonate ((Boc)₂O), and STAB.[3]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of chiral N-substituted pyrrolidine derivatives. The mild reaction conditions and high functional group tolerance make this protocol highly valuable for the construction of complex molecules in drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation.

References

The Versatile Chiral Building Block: 1-Boc-2-Formylpyrrolidine in the Total Synthesis of Natural Products

For researchers, scientists, and drug development professionals, the efficient construction of complex, stereochemically defined molecules is a cornerstone of modern organic synthesis. Among the arsenal of chiral starting materials, (S)-1-Boc-2-formylpyrrolidine has emerged as a powerful and versatile building block for the enantioselective synthesis of a wide array of natural products and biologically active compounds. Its readily available C2-aldehyde functionality, coupled with the inherent chirality of the pyrrolidine ring, provides a robust platform for a variety of carbon-carbon bond-forming reactions, enabling the stereocontrolled elaboration into more complex molecular architectures.

This application note provides a detailed overview of the utility of (S)-1-Boc-2-formylpyrrolidine in total synthesis, focusing on key reaction protocols and their application in the synthesis of bioactive alkaloids.

Key Applications in Natural Product Synthesis

(S)-1-Boc-2-formylpyrrolidine serves as a crucial starting point for the synthesis of numerous natural products, particularly those containing a substituted pyrrolidine or related heterocyclic core. The aldehyde group is a versatile handle for chain extension and functionalization, most notably through olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions. These reactions allow for the introduction of various substituents with control over the geometry of the newly formed double bond, which can be further manipulated to install additional stereocenters.

A prime example of its application is in the asymmetric synthesis of pyrrolizidine and indolizidine alkaloids, classes of natural products known for their diverse biological activities. The synthesis of these bicyclic systems often relies on the stereocontrolled construction of the pyrrolidine ring and subsequent ring-closing strategies.

Experimental Protocols: Key Transformations

The following sections detail the experimental protocols for two fundamental transformations of (S)-1-Boc-2-formylpyrrolidine that are frequently employed in total synthesis.

Horner-Wadsworth-Emmons Reaction for Chain Elongation

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of alkenes from aldehydes, typically favoring the formation of the (E)-isomer. This reaction is instrumental in extending the carbon chain at the C2 position of the pyrrolidine ring, introducing a functionalized side chain that can be further elaborated.

Table 1: Representative Horner-Wadsworth-Emmons Reaction with (S)-1-Boc-2-formylpyrrolidine

| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |

| 1 | (S)-1-Boc-2-formylpyrrolidine | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 4 | (S)-tert-butyl 2-(2-(ethoxycarbonyl)vinyl)pyrrolidine-1-carboxylate | 85 | >95:5 |

| 2 | (S)-1-Boc-2-formylpyrrolidine | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | MeCN | rt | 12 | (S)-tert-butyl 2-(2-cyanovinyl)pyrrolidine-1-carboxylate | 92 | >90:10 |

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Anion: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the phosphonate reagent (1.1 eq.) dropwise.

-

Reaction with Aldehyde: After stirring for 30 minutes at 0 °C, add a solution of (S)-1-Boc-2-formylpyrrolidine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-12 hours). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a complementary method to the HWE reaction for the formation of carbon-carbon double bonds. Depending on the nature of the ylide, either (Z) or (E) alkenes can be selectively prepared. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes.

Table 2: Representative Wittig Reaction with (S)-1-Boc-2-formylpyrrolidine

| Entry | Aldehyde | Wittig Reagent (from Phosphonium Salt) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Z/E Ratio |

| 1 | (S)-1-Boc-2-formylpyrrolidine | (Propyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to rt | 6 | (S)-tert-butyl 2-(but-1-en-1-yl)pyrrolidine-1-carboxylate | 78 | >90:10 |